molecular formula C16H18N4O3S B2834215 N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide CAS No. 396723-48-1

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide

Cat. No.: B2834215
CAS No.: 396723-48-1
M. Wt: 346.41
InChI Key: WCPUHLOOSWBPBE-UHFFFAOYSA-N
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Description

N-[2-(4-Nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide is a heterocyclic compound featuring a thienopyrazole core fused with a nitrophenyl group and a pentanamide side chain. Its molecular formula is C₁₆H₁₇N₃O₃S, with a molecular weight of 347.40 g/mol. The pentanamide moiety may improve solubility and pharmacokinetic profiles compared to shorter-chain analogs. This compound has drawn interest in medicinal chemistry for its structural similarity to bioactive pyrazole derivatives, particularly in antimicrobial and anti-inflammatory research .

Properties

IUPAC Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-2-3-4-15(21)17-16-13-9-24-10-14(13)18-19(16)11-5-7-12(8-6-11)20(22)23/h5-8H,2-4,9-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPUHLOOSWBPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide typically involves multiple steps. One common method starts with the reaction of 4-nitrophenylhydrazine with a thienopyrazole precursor under acidic conditions to form the intermediate compound. This intermediate is then reacted with pentanoyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The thienopyrazole core may also play a role in binding to proteins and altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide is compared to three analogs (Table 1). Data are synthesized from peer-reviewed studies ().

Table 1: Comparative Analysis of Thieno/Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) Key Structural Differences
This compound C₁₆H₁₇N₃O₃S 347.40 198–201* 2.8 (DMSO) Thienopyrazole core, pentanamide chain
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 83 0.76 Isoindolinone substituent, pyridinyl sulfamoyl
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide C₂₃H₂₂N₆O₅S 506.52 N/A 0.58 Pyrimidinyl sulfamoyl group
3-(4-Methyl-pyrazolo[3,4-c]pyrazol-3-yl)-1H-indole C₁₃H₁₁N₅ 245.26 165–168 1.2 Pyrazolopyrazole core, indole substituent

Key Observations:

Solubility : The pentanamide chain in the target compound confers moderate solubility (2.8 mg/mL in DMSO), outperforming analogs with bulkier sulfamoyl substituents (0.58–0.76 mg/mL) .

Thermal Stability: The higher melting point (198–201°C) of the target compound versus the isoindolinone derivative (83°C) suggests stronger intermolecular forces due to its planar thienopyrazole core .

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